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molecular formula C6H11NO2 B8494187 3-Oximino-2-hexanone

3-Oximino-2-hexanone

Cat. No. B8494187
M. Wt: 129.16 g/mol
InChI Key: GRLLMEXCXJTHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03943260

Procedure details

c. 2,5-Dimethyl-3,6-dipropyl-pyrazine was prepared by first forming 3-oximino-2-hexanone by reacting 2-hexanone with nitrosyl chloride according to the method of BOUVEAULT, Bull. [3] 31, 1163 (1904). The autocondensation of the two molecules of the imino-ketone in the presence of zinc and acetic acid [according to the method described in Chimia 11, 310 (1957)] yielded 2,5-dimethyl-3,6-dipropyl-pyrazine which had a b.p. of 109°-110°C./10 mm. Hg. (5) d. 2,5-Dimethyl-3,6-diisopropyl-pyrazine was prepared by first forming 4-methyl-3-oximino-2-pentanone by reacting 4-methyl-2-pentanone with nitrosyl chloride according to the method of BOUVEAULT, Bull. [3] 31, 1163 (1904). The autocondensation of two moles of the imino-ketone in the presence of zinc and acetic acid [according to the method described in Chimia 11, 310 (1957)] yielded 2,5-Dimethyl-3,6-diisopropyl-pyrazine which had a b.p. of 91°C./8 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitrosyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
[ 3 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1](=[C:3]([CH2:7][CH2:8][CH3:9])[C:4](=O)[CH3:5])O.[CH3:10][C:11](=O)[CH2:12][CH2:13][CH2:14][CH3:15].[N:17](Cl)=O.N=C=O>[Zn].C(O)(=O)C>[CH3:10][C:11]1[C:12]([CH2:13][CH2:14][CH3:15])=[N:17][C:4]([CH3:5])=[C:3]([CH2:7][CH2:8][CH3:9])[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(O)=C(C(C)=O)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC)=O
Step Three
Name
nitrosyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)Cl
Step Four
Name
[ 3 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(N=C1CCC)C)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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